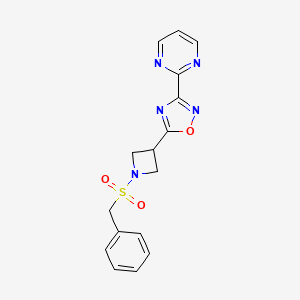

![molecular formula C15H15ClO3S2 B2809372 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-57-7](/img/structure/B2809372.png)

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

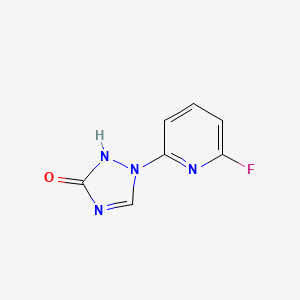

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol, also known as 4-chloro-3-phenylsulfonyl-1-sulfanylpropan-2-ol, is an organic compound with a molecular formula of C9H9ClO3S2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 108-110°C. This compound has a variety of applications in the scientific research field, including as a reagent for organic synthesis, as a catalyst in reactions, and as a ligand for metal complexes.

Aplicaciones Científicas De Investigación

Photochromic and Acetate Sensing Properties

The indium(III) chloride catalyzed synthesis of sulfur-incorporated 3-acylcoumarins demonstrates the importance of such compounds in evaluating photochromic properties and selective sensing properties for acetate ions. This research shows the efficiency of specific catalysis in producing compounds with significant fluorescence emission, highlighting their potential in acetate ion detection through fluorescence emission spectroscopy (Rao & Desai, 2014).

Synthesis of Polycyclic 2H-Pyran Derivatives

The research on the synthesis of polycyclic 2H-Pyran derivatives through intramolecular hetero-Diels-Alder reactions of α-sulfur-substituted α,β-unsaturated carbonyl compounds explores the creation of complex cyclic structures. This study provides insights into novel synthetic pathways for producing cis-fused 2H-pyran derivatives, underscoring the versatility of sulfur-substituted compounds in organic synthesis (Bogdanowicz-Szwed & Pałasz, 2001).

Chemiluminescence of Sulfanyl-Substituted Compounds

The study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence explores the chemical properties of these compounds. It highlights their thermal stability and potential for producing light upon decomposition, offering insights into their applicability in chemiluminescent materials and sensors (Watanabe et al., 2010).

Antimicrobial Activity of Phenyl Sulfonyl Pyrazoline Derivatives

A study synthesizing azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluating their antimicrobial activity highlights the potential of such compounds in developing new antibacterial and antifungal agents. This research underscores the relevance of 1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol related compounds in medicinal chemistry, focusing on their characterization and efficacy against various microbial strains (Shah et al., 2014).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-(4-chlorophenyl)sulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3S2/c16-12-6-8-14(9-7-12)20-10-13(17)11-21(18,19)15-4-2-1-3-5-15/h1-9,13,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOPYOLYVTVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)

![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)

![N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2809298.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2809309.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)